(3aS,6aS)-3,6-bis(4-fluorophenyl)-1,3a,4,6a-tetrahydropentalene
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Overview
Description
The compound (3aS,6aS)-3,6-bis(4-fluorophenyl)-1,3a,4,6a-tetrahydropentalene is a synthetic organic molecule characterized by its unique tetrahydropentalene core structure, substituted with two 4-fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-3,6-bis(4-fluorophenyl)-1,3a,4,6a-tetrahydropentalene typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and cyclopentadiene.
Cycloaddition Reaction: A Diels-Alder cycloaddition reaction between cyclopentadiene and a suitable dienophile, such as 4-fluorobenzaldehyde, forms the tetrahydropentalene core.
Hydrogenation: The resulting adduct undergoes hydrogenation to reduce any double bonds, yielding the saturated tetrahydropentalene structure.
Substitution Reaction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropentalene core, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can further saturate the molecule or reduce any functional groups present.
Substitution: The 4-fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (3aS,6aS)-3,6-bis(4-fluorophenyl)-1,3a,4,6a-tetrahydropentalene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for drug development. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism by which (3aS,6aS)-3,6-bis(4-fluorophenyl)-1,3a,4,6a-tetrahydropentalene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
(3aS,6aS)-3,6-bis(4-chlorophenyl)-1,3a,4,6a-tetrahydropentalene: Similar structure but with chlorine atoms instead of fluorine.
(3aS,6aS)-3,6-bis(4-bromophenyl)-1,3a,4,6a-tetrahydropentalene: Bromine-substituted analogue.
(3aS,6aS)-3,6-bis(4-methylphenyl)-1,3a,4,6a-tetrahydropentalene: Methyl-substituted variant.
Uniqueness
The presence of fluorine atoms in (3aS,6aS)-3,6-bis(4-fluorophenyl)-1,3a,4,6a-tetrahydropentalene imparts unique properties such as increased metabolic stability and altered electronic characteristics. These features can enhance its performance in various applications compared to its analogues with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
947503-84-6 |
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Molecular Formula |
C20H16F2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(3aS,6aS)-3,6-bis(4-fluorophenyl)-1,3a,4,6a-tetrahydropentalene |
InChI |
InChI=1S/C20H16F2/c21-15-5-1-13(2-6-15)17-9-11-20-18(10-12-19(17)20)14-3-7-16(22)8-4-14/h1-10,19-20H,11-12H2/t19-,20-/m1/s1 |
InChI Key |
BYCGOOZAMHNLGB-WOJBJXKFSA-N |
Isomeric SMILES |
C1C=C([C@@H]2[C@H]1C(=CC2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Canonical SMILES |
C1C=C(C2C1C(=CC2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Purity |
95 |
Origin of Product |
United States |
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